N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-4-16-20-21-18(23(16)22-9-5-6-10-22)27-12-17(24)19-14-11-13(25-2)7-8-15(14)26-3/h5-11H,4,12H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHYVGAPOQHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The sulfanyl-acetamide group may improve solubility and bioavailability compared to thiol or carboxylic acid derivatives.
- The 2,5-dimethoxyphenyl moiety could modulate receptor binding affinity, analogous to methoxy-substituted aryl groups in kinase inhibitors .
Methodological Comparisons
Crystallographic data for the target compound and its analogues are typically refined using SHELXL , ensuring precision in bond-length (e.g., C–N: ~1.32 Å, C–S: ~1.76 Å) and angle measurements (e.g., N–C–S: ~120°) . ORTEP-3 facilitates visualization of molecular geometry, aiding in comparisons of conformational flexibility (e.g., triazole ring planarity vs. distortion in analogues) .
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. For example:
- Step 1 : Condensation of hydrazine derivatives with carbonyl compounds to form triazole precursors.
- Step 2 : Introduction of the sulfanylacetamide group via nucleophilic substitution, using α-chloroacetamide derivatives in the presence of a base (e.g., KOH or pyridine) .
- Step 3 : Final functionalization (e.g., alkylation or arylation) at the 4-position of the triazole ring. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography. Reaction yields (~60–75%) depend on solvent choice (DMF, ethanol) and catalyst optimization (e.g., zeolites) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for the dimethoxyphenyl (δ 3.7–3.9 ppm for OCH3), pyrrole (δ 6.2–6.5 ppm), and sulfanylacetamide (δ 4.1 ppm for SCH2) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns matching the triazole core.
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) using SHELXL for refinement .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .
Q. What structural features influence its reactivity and biological activity?
- Triazole Ring : Participates in hydrogen bonding and π-π stacking with biological targets .
- Sulfanyl Group : Enhances electrophilicity, enabling thiol-disulfide exchange reactions .
- 2,5-Dimethoxyphenyl : Modulates lipophilicity and membrane permeability, critical for cellular uptake .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing by-products?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–150°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 0.01 M pyridine) .
- Realtime Monitoring : Employ HPLC to track intermediate formation and adjust reaction termination points .
- By-product Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. How to resolve contradictions in reported biological activity data across studies?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with allyl) and compare bioassay results (e.g., IC50 values) .
- In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or receptors) and validate with mutagenesis assays .
- Meta-analysis : Cross-reference datasets from cytotoxicity (MTT assays) and antimicrobial (MIC) studies to identify outliers .
Q. What computational methods predict binding modes with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the molecule .
- Pharmacophore Modeling : Align with known triazole-based inhibitors (e.g., antifungal agents) to prioritize targets .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Disorder/Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Low Resolution : Enhance data quality via synchrotron radiation or cryocooling .
- Hydrogen Bonding Ambiguity : Validate with Hirshfeld surface analysis using CrystalExplorer .
Q. What strategies enable selective derivatization of the triazole ring?
- Protection/Deprotection : Shield the sulfanyl group with trityl chloride during alkylation .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to introduce aryl groups at the 5-position .
- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- pH Stability : Conduct accelerated stability studies (pH 1–13, 40°C) to identify hydrolysis-prone groups (e.g., acetamide) .
- Thermal Degradation : Use TGA/DSC to determine decomposition thresholds (>200°C typical) .
Q. How to address discrepancies between spectroscopic and computational data?
- NMR vs. DFT : Compare experimental 1H NMR shifts with Gaussian-calculated values (B3LYP/6-31G*) to validate conformational models .
- Mass Spec Anomalies : Reconcile unexpected fragments (e.g., loss of pyrrole) via tandem MS/MS .
- Orthogonal Validation : Combine XRD, IR, and NMR to cross-verify structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
